![molecular formula C13H17NO4 B1610806 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid CAS No. 51219-55-7](/img/structure/B1610806.png)
3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid
Overview
Description
3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid, also known as Boc-3-amino-3-methylbutyric acid, is a chemical compound that belongs to the family of amino acids. It is a white crystalline powder that is soluble in water and commonly used in scientific research applications.
Scientific Research Applications
Synthesis of Beta-Amino Acid Derivatives
This compound is used in the stereoselective synthesis of beta-amino acid derivatives, which are important building blocks in the synthesis of various peptides and proteins. The process involves Arndt-Eistert homologation and Wolff rearrangement reactions .
Fragment Synthesis for Cyclodepsipeptides
It serves as a fragment in the synthesis of novel cytotoxic cyclodepsipeptides like onchidin, which have shown moderate cytotoxic activity and are of interest in cancer research .
Suzuki–Miyaura Cross-Coupling
The compound may be involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .
Synthesis of Protected Amino Acid Derivatives
Protected amino acid derivatives are synthesized using compounds like 3-(benzyloxycarbonylamino)-3-methylbutanoic acid for peptide coupling applications, which are crucial in receptor-binding affinity studies and protein stereochemical studies .
Synthesis of Novel Baicalein Amino Acid Derivatives
The compound has been used to synthesize novel baicalein amino acid derivatives, indicating its role in creating specialized molecules with potential biological activity .
These applications highlight the versatility of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid in various fields of scientific research. Each application utilizes the compound’s chemical properties to facilitate different types of reactions and syntheses that are fundamental to advancing scientific knowledge and developing new therapeutics.
Scientific.net - Study on Synthesis MDPI - Synthesis of Novel Baicalein Amino Acid Derivatives RSC - Selection of boron reagents for Suzuki–Miyaura coupling Academic Journals - Selective synthesis applying amino acids with basic side chains as…
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cathepsin k . The role of these targets typically involves catalyzing biochemical reactions within cells.
Mode of Action
It’s worth noting that the compound contains a benzyloxy carbonyl group, which is often involved in reactions at the benzylic position . These reactions typically involve nucleophilic substitution or free radical mechanisms .
Biochemical Pathways
The compound’s structure suggests it could be involved in reactions such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have shown neuroprotective activity , suggesting potential effects on neuronal cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
3-methyl-3-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,8-11(15)16)14-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFPDQUAUOUBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561606 | |
Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid | |
CAS RN |
51219-55-7 | |
Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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